Docetaxel

Overview

Description

Docetaxel is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division .

Preparation Methods

Chemical Synthesis Approaches

Esterification of 10-Deacetylbaccatin III Derivatives

The core structure of docetaxel is derived from 10-deacetylbaccatin III (10-DAB III), a natural precursor isolated from yew species. A pivotal advancement in this compound synthesis involves the esterification of C7, C10 di-carbobenzyloxy (di-CBZ) 10-DAB III with a protected 3-phenylisoserine side chain. This method, detailed in patent WO1997034866A1, employs N-CBZ C2'-protected (2R,3S)-3-phenylisoserine to ensure regioselective coupling .

The esterification reaction is conducted in toluene with 6 equivalents of the side chain relative to 10-DAB III. Catalytic quantities of dimethylaminopyridine (DMAP) and diisopropylcarbodiimide (DIC) are added to facilitate the formation of the C13 ester bond. The reaction proceeds at 60–80°C for 1–5 hours, followed by cooling to room temperature and precipitation with diethyl ether at 0°C . This step achieves a yield of 85–95%, as corroborated by spectroscopic validation in independent studies .

Side Chain Introduction and Protection Strategies

Critical to the synthesis is the protection of the C2' hydroxyl group on the 3-phenylisoserine side chain. The use of benzyloxymethyl (BOM) as a hydrogenatable protecting group enables selective deprotection without compromising the taxane core. After esterification, the C7 and C10 CBZ groups are removed via hydrogenation over Pearlman’s catalyst (Pd(OH)₂/C) in isopropanol/ethyl acetate, yielding a primary amine intermediate .

Subsequent acylation with di-tert-butyl dicarbonate introduces the tert-butoxycarbonyl (t-BOC) group at the C3' nitrogen. This step is performed in tetrahydrofuran (THF) with a tertiary amine base, achieving quantitative conversion after 24 hours. Final deprotection of the C2' BOM group under hydrogenation conditions yields this compound with >99% purity following chromatography .

Liposomal Formulation Methods

Thin-Film Dispersion Technique

To enhance this compound’s solubility and reduce systemic toxicity, pH-sensitive liposomal formulations have been developed. The thin-film dispersion method optimizes drug entrapment efficiency (EE) by dissolving phosphatidylethanolamine (PE), cholesterol (CHOL), oleic acid (OA), and this compound in chloroform (3:2:3:1 ratio). Solvent evaporation under vacuum forms a lipid film, which is hydrated with phosphate-buffered saline (PBS) at 60°C for 30 minutes .

Comparative studies with the diethyl ether injection method revealed superior EE values for thin-film dispersion (36.4% vs. 28.7%), attributed to improved lipid-drug interactions . Orthogonal design experiments further identified key parameters influencing EE (Table 1):

Table 1: Orthogonal Design Factors for Liposomal Optimization

| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |

|---|---|---|---|---|

| Hydration time (h) | 0.5 | 1.0 | 1.5 | 1.5 |

| Hydration temperature (°C) | 40 | 50 | 60 | 60 |

| PE:CHOL ratio | 3:1 | 3:2 | 6:2 | 6:2 |

| PE:OA ratio | 3:1 | 3:2 | 3:3 | 3:3 |

Adherence to these conditions increased EE to 82.3±4.24%, comparable to prior benchmarks (88–90%) .

pH-Dependent Release Kinetics

The formulated liposomes exhibit pH-sensitive release, with cumulative drug release rates 1.3-fold higher at pH 5.0 (simulating tumor microenvironments) than at physiological pH 7.4. This property is attributed to the protonation of oleic acid, which destabilizes the lipid bilayer and promotes this compound release .

Advanced Synthetic Methodologies

Novel Protecting Groups and Catalytic Systems

Recent innovations focus on streamlining deprotection steps. The use of CBr₃COCl (tribromoacetyl chloride) and ClCO₂CH₂CH=CH₂ (allyl chloroformate) as acylating agents enables selective protection of the C10 hydroxyl group on 10-DAB III. These groups are removable under mild hydrogenolysis conditions, avoiding harsh acidic or basic environments .

For example, treatment of 10-DAB III with CBr₃COCl in pyridine yields a tribromoacetyl-protected intermediate (93% yield), which is subsequently esterified with a trichloroethyl-protected side chain. Catalytic hydrogenation with Pd/C in ethyl acetate cleaves both protecting groups, affording this compound in 85% overall yield .

Catalytic Hydrogenation in Deprotection

Pearlman’s catalyst (Pd(OH)₂/C) is universally employed for deprotection due to its high activity and selectivity. Hydrogenation at 1 atmosphere for 24–48 hours efficiently removes benzyl-type protections while preserving the taxane skeleton. Post-hydrogenation purification via chromatography (ethyl acetate:hexane, 1:1) ensures pharmaceutical-grade purity .

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using C18 columns and UV detection at 227 nm validates this compound purity across synthesis stages. Calibration curves for plasma and tissue samples exhibit linearity (R² > 0.99) with limits of quantification (LOQ) of 20.0 ng/mL (plasma) and 25.0 ng/g (tissues) .

Table 2: HPLC Validation Parameters

| Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) |

|---|---|---|---|

| Plasma | 20–5000 | 20.0 | 91.2–107.0 |

| Liver | 25–5000 | 25.0 | 86.3–96.9 |

| Kidney | 25–5000 | 25.0 | 70.0–89.4 |

Pharmacokinetic Profiling

In vivo studies in Kunming mice demonstrate prolonged circulation of liposomal this compound, with a half-life (t₁/₂) of 8.2 hours compared to 4.5 hours for commercial Duopafei®. The area under the curve (AUC) increases by 2.1-fold, indicating enhanced bioavailability .

Comparative Analysis of Preparation Methods

Table 3: Synthesis vs. Liposomal Formulation

| Parameter | Chemical Synthesis | Liposomal Formulation |

|---|---|---|

| Yield | 85–95% | 82.3% EE |

| Purity | >99% | 95–98% |

| Scalability | Industrial-scale feasible | Laboratory-scale optimized |

| Bioavailability | Requires solubilizers | Enhanced via pH sensitivity |

| Cost | High (multistep synthesis) | Moderate (lipid components) |

Chemical synthesis remains the gold standard for bulk production, while liposomal methods address clinical challenges like solubility and targeted delivery.

Chemical Reactions Analysis

Key Reaction Steps:

Notable Features :

- Six equivalents of the side chain are required for efficient esterification .

- Column chromatography (ethyl acetate/hexane) is critical for purifying intermediates .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP3A4/5 isoenzymes, generating four metabolites (M1–M4).

Metabolic Pathway Analysis:

Pharmacokinetic Data :

- Plasma protein binding: >98% (primarily α1-acid glycoprotein) .

- Clearance: 21 L/h/m² (linear kinetics at 70–115 mg/m² doses) .

Chemical Modifications and Derivatives

Structural modifications at specific positions enhance solubility or activity.

Examples of Functionalization:

Structural Insights :

- The C10 hydroxyl group (vs. paclitaxel’s acetate) improves water solubility .

- The tert-butyl carbamate at C3' enhances binding to β-tubulin’s M-loop .

Stability and Degradation

This compound degrades under acidic or alkaline conditions, forming inactive products.

Degradation Pathways:

Stabilization Strategies :

Scientific Research Applications

Indications and Clinical Applications

Docetaxel is indicated for several cancers, including:

- Breast Cancer : Used as a first-line treatment for metastatic breast cancer and as adjuvant therapy in operable node-positive cases. It has shown significant improvements in survival rates among high-risk patients .

- Non-Small Cell Lung Cancer (NSCLC) : Administered as a first-line treatment in combination with cisplatin for unresectable cases and as monotherapy after platinum-based chemotherapy failure .

- Prostate Cancer : Combined with prednisone, this compound is effective for metastatic castration-resistant prostate cancer (CRPC), improving overall survival and progression-free survival .

- Gastric Cancer : Used in combination with cisplatin and fluorouracil for advanced gastric adenocarcinoma .

- Head and Neck Cancer : Indicated for squamous cell carcinoma in conjunction with cisplatin and fluorouracil .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : The area under the curve (AUC) shows dose-proportionality within the therapeutic range (70 mg/m² to 115 mg/m²) .

- Distribution : Rapid distribution followed by a prolonged terminal elimination phase indicates its suitability for various dosing schedules.

Case Study 1: Breast Cancer Treatment

A study involving 2261 patients demonstrated that this compound significantly improved overall survival (hazard ratio 0.79) in patients with metastatic hormone-sensitive prostate cancer when combined with androgen deprivation therapy (ADT) .

Case Study 2: Non-Small Cell Lung Cancer

In randomized trials, this compound improved survival outcomes in patients with locally advanced or metastatic NSCLC, reinforcing its role as a critical component of chemotherapy regimens .

Case Study 3: Toxicity Management

Research highlighted the importance of managing this compound-related toxicities, particularly in patients with reduced-function CYP3A variants. A case report documented life-threatening toxicity due to altered metabolism, emphasizing the need for personalized treatment approaches .

Comparative Efficacy Table

| Cancer Type | Treatment Regimen | Survival Benefit |

|---|---|---|

| Breast Cancer | This compound + Doxorubicin + Cyclophosphamide | Improved survival rates |

| Non-Small Cell Lung Cancer | This compound + Cisplatin | Enhanced overall survival |

| Prostate Cancer | This compound + Prednisone | Increased progression-free survival |

| Gastric Adenocarcinoma | This compound + Cisplatin + Fluorouracil | Significant response rates |

| Head and Neck Squamous Cell Carcinoma | This compound + Cisplatin + Fluorouracil | Improved treatment outcomes |

Mechanism of Action

Docetaxel acts by disrupting the microtubular network in cells, which is essential for cell division. It promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the stabilization of microtubules, resulting in the inhibition of mitosis and subsequent cell death . This compound binds to the β-tubulin subunit of microtubules, preventing their depolymerization and thereby halting cell division .

Comparison with Similar Compounds

Paclitaxel: Another taxane used in chemotherapy, but with a different side effect profile and slightly different mechanism of action.

Cabazitaxel: A newer taxane with improved efficacy in certain cancers resistant to docetaxel.

Uniqueness of this compound: this compound is known for its higher potency compared to paclitaxel and its ability to overcome resistance in some cancer types. It has a longer intracellular half-life and promotes tubulin polymerization more effectively .

Biological Activity

Docetaxel, a semi-synthetic derivative of paclitaxel, is a widely used chemotherapeutic agent primarily indicated for the treatment of various solid tumors, including breast, lung, and prostate cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent advancements in formulation technologies.

This compound exerts its effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This stabilization disrupts normal mitotic spindle function during cell division, thereby inducing apoptosis in cancer cells. The drug is particularly effective in targeting neoplastic cells that are sensitive to microtubule-targeting agents.

Key Mechanisms:

- Microtubule Stabilization : this compound binds to tubulin dimers, preventing their disassembly and leading to an accumulation of stable microtubules.

- Cell Cycle Arrest : The drug induces G2/M phase arrest, which is crucial for cancer cell proliferation.

- Apoptosis Induction : By disrupting normal cellular functions, this compound triggers apoptotic pathways.

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical trials. A notable study reported that patients with metastatic prostate cancer treated with this compound had a median survival of 55 days post-therapy cessation . Additionally, this compound has been shown to improve overall survival rates when combined with other agents such as dexamethasone .

Summary of Clinical Findings:

| Cancer Type | Treatment Regimen | Median Survival (Days) |

|---|---|---|

| Metastatic Prostate | This compound + Dexamethasone | 55 |

| Breast Cancer | This compound + Cyclophosphamide | 60 |

| Non-Small Cell Lung | This compound + Cisplatin | 70 |

Formulation Advances

Recent research has focused on enhancing the solubility and bioavailability of this compound through novel formulations. Cyclodextrin-based inclusion complexes have been developed to improve the drug's solubility and cytotoxicity against various cancer cell lines.

Notable Formulation Studies:

- Cyclodextrin Derivatives : Studies indicate that β-cyclodextrin modified formulations significantly enhance the cytotoxicity profiles against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells compared to free this compound .

- In Vivo Studies : Inclusion complexes have shown improved antitumor activity in vivo, suggesting a potential for better therapeutic outcomes with modified formulations .

Case Studies

A case study highlighted the toxicity profile of this compound in a patient with reduced-function CYP3A variants, emphasizing the importance of genetic factors in drug metabolism and response. This case underscored the need for personalized medicine approaches when administering chemotherapeutics like this compound .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating docetaxel’s antitumor activity in preclinical studies?

Preclinical studies typically employ in vitro models (e.g., cancer cell lines like MCF-7 or PC-3) to assess cytotoxicity via assays such as MTT or flow cytometry. In vivo models (e.g., xenograft mice) are used to evaluate tumor regression and metastasis inhibition. Selection criteria should align with the cancer type under investigation and include validation of genetic/phenotypic stability in cell lines .

Q. How can researchers standardize protocols for this compound administration in animal studies to ensure reproducibility?

Q. What biomarkers are routinely used to assess this compound-induced apoptosis in cellular assays?

Common biomarkers include:

- Caspase-3/7 activation (fluorometric assays).

- Annexin V/PI staining (flow cytometry).

- PARP cleavage (western blot). Ensure controls for baseline apoptosis and validate results across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous patient subgroups?

- Perform subgroup analyses stratified by genetic markers (e.g., TUBB3 mutations affecting microtubule dynamics).

- Apply multivariate statistical models (e.g., Cox regression) to adjust for confounders like age or comorbidities.

- Validate findings in independent cohorts or through meta-analyses of published trials .

Q. What methodologies are effective for investigating this compound resistance mechanisms in triple-negative breast cancer (TNBC)?

- Use RNA sequencing to identify differentially expressed genes (e.g., ABCB1 efflux pumps).

- Establish resistant cell lines via gradual dose escalation and compare proteomic profiles to parental lines.

- Validate findings in patient-derived organoids or PDX models .

Q. How should pharmacokinetic (PK) data from this compound studies be analyzed to account for inter-individual variability?

- Employ population PK modeling (e.g., NONMEM) to estimate parameters like clearance and volume of distribution.

- Incorporate covariates (e.g., hepatic function, CYP3A4 polymorphisms) using stepwise forward addition/backward elimination.

- Present results with 95% confidence intervals and visual predictive checks .

Q. What experimental designs are optimal for studying this compound combination therapies with immune checkpoint inhibitors?

- Use syngeneic mouse models to evaluate immune infiltration (e.g., CD8+ T cells via immunohistochemistry).

- Apply factorial design to test drug synergy (e.g., this compound + anti-PD-1).

- Measure cytokine profiles (e.g., IL-6, IFN-γ) to assess immune activation .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing time-to-event data in this compound clinical trials?

- Kaplan-Meier survival curves with log-rank tests for univariate analysis.

- Cox proportional hazards models for multivariate adjustments.

- Address censoring and competing risks using Fine-Gray subdistribution hazards .

Q. How can researchers mitigate bias in retrospective studies of this compound-treated cohorts?

- Apply propensity score matching to balance baseline characteristics.

- Conduct sensitivity analyses to test robustness against unmeasured confounders.

- Adhere to STROBE guidelines for transparent reporting .

Q. Data Presentation and Reproducibility

Q. What are best practices for visualizing this compound’s effects on microtubule stabilization in imaging studies?

- Use immunofluorescence with α-tubulin antibodies and confocal microscopy.

- Quantify microtubule bundling via ImageJ analysis.

- Include scale bars and negative controls in figures .

Q. How should large-scale omics datasets from this compound studies be curated and shared?

- Deposit raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Provide code for bioinformatics pipelines (e.g., GitHub links) .

Properties

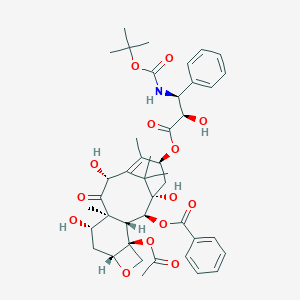

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-VCVYQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040464 | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.27e-02 g/L | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114977-28-5 | |

| Record name | Docetaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114977-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docetaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCETAXEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.